ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
Synthesis Analysis
While there is no direct synthesis route available for the exact compound, there are related compounds that have been synthesized. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been reported . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications
Novel Thrombin-Receptor Antagonists
One study synthesized a series of novel derivatives based on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as lead compounds for thrombin-receptor antagonists. These compounds were evaluated for their differentiation and proliferation activities in various cancer cell lines, showing potential as lead compounds for cancer treatment research (郭瓊文, 2006).
Liquid Crystalline Polysiloxanes Precursors
Another study focused on the synthesis of monomers for side chain liquid crystalline polysiloxanes, which exhibited high smectogen properties. These compounds contain fluorinated chains and show potential for advanced materials research, particularly in the development of new liquid crystal materials (F. Bracon et al., 2000).
Anti-Trypanosomal Activity
Research into amide and urea derivatives of thiazol-2-ethylamines highlighted compounds inhibitory to Trypanosoma brucei, the pathogen responsible for human African trypanosomiasis. This study underscores the importance of these compounds in developing treatments for neglected tropical diseases (D. A. Patrick et al., 2016).
Diiron(II) Complexes as MMOH Analogues
Investigations into benzyl- and ethyl-substituted pyridine ligands of diiron(II) complexes aim to mimic the active site of soluble methane monooxygenase (MMOH), offering insights into enzyme catalysis and potential applications in biotechnological processes (E. Carson & S. Lippard, 2006).
Prostate Cancer Cell Proliferation Modulation
The effects of specific modulators on human prostate cancer cells were explored, highlighting the role of intermediate-conductance Ca2+-activated K+ channels in cell proliferation. Such studies are crucial for understanding cancer biology and developing new therapeutic strategies (A. Parihar et al., 2003).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c1-2-29-20(28)14-8-4-6-10-16(14)22-19(27)17-11-25(24-23-17)12-18(26)13-7-3-5-9-15(13)21/h3-11,18,26H,2,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHKSDFKSWRVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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